molecular formula C14H11N5O2S B4717981 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole

5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole

Cat. No. B4717981
M. Wt: 313.34 g/mol
InChI Key: BQQWSZJIAWFPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole, also known as NBPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of agriculture. This compound is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease activity, NBPT can increase the efficiency of nitrogen fertilizers, reducing the amount of nitrogen lost to the environment and improving crop yields. In

Scientific Research Applications

5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in agriculture. As a urease inhibitor, 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole can increase the efficiency of nitrogen fertilizers, reducing the amount of nitrogen lost to the environment and improving crop yields. This compound has been shown to be effective in a variety of crops, including corn, wheat, and rice. In addition, 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been studied for its potential use in animal feed to reduce the amount of nitrogen excreted by livestock, reducing environmental pollution.

Mechanism of Action

5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole works by irreversibly binding to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea. This inhibition results in a slower release of ammonia, which reduces the amount of nitrogen lost to the environment and increases the availability of nitrogen for plant uptake.
Biochemical and Physiological Effects:
5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to have no adverse effects on plant growth or development, and does not affect soil microorganisms or other non-target organisms. In animal studies, 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to be safe for use in animal feed, with no adverse effects on animal health or performance.

Advantages and Limitations for Lab Experiments

5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of urease, making it an ideal tool for studying the role of urease in nitrogen metabolism. However, 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole can be difficult to synthesize and requires specialized equipment and expertise. In addition, 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole is not a reversible inhibitor, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole. One area of interest is the development of more efficient and cost-effective synthesis methods. In addition, further research is needed to fully understand the biochemical and physiological effects of 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole on plant and animal systems. Finally, there is potential for the development of new urease inhibitors based on the structure of 5-[(3-nitrobenzyl)thio]-1-phenyl-1H-tetrazole, which could have even greater efficacy and selectivity.

properties

IUPAC Name

5-[(3-nitrophenyl)methylsulfanyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c20-19(21)13-8-4-5-11(9-13)10-22-14-15-16-17-18(14)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQWSZJIAWFPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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